Carfentrazone Ethyl-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

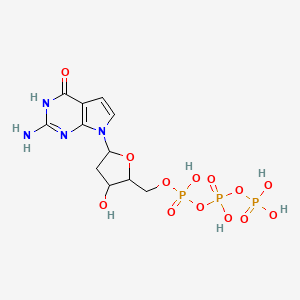

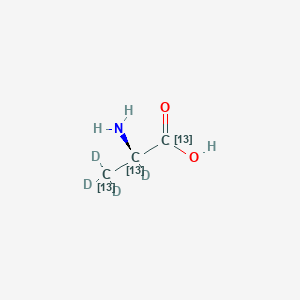

Carfentrazone Ethyl-d5 is a deuterated analog of Carfentrazone-ethyl, a broad-spectrum, systemic, selective post-emergence triazolone herbicide. It is primarily used in agricultural settings to control broadleaf weeds in various crops such as rice, wheat, soybean, and corn . The deuterated form, this compound, is often used as an analytical standard in scientific research due to its stability and distinct isotopic signature .

Preparation Methods

The synthesis of Carfentrazone Ethyl-d5 involves several steps:

Chemical Reactions Analysis

Carfentrazone Ethyl-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carfentrazone, which is a metabolite of Carfentrazone-ethyl.

Hydrolysis: The ester moiety can be hydrolyzed to form F8426-chloropropionic acid.

Reduction: The compound can be reduced by hydrogen in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen, palladium catalysts, and oxidizing agents like OXONE® . The major products formed from these reactions are carfentrazone and F8426-chloropropionic acid .

Scientific Research Applications

Carfentrazone Ethyl-d5 is widely used in scientific research for various applications:

Agricultural Research: It is used to study the degradation dynamics and residue behavior of herbicides in soil and crops.

Environmental Studies: Researchers use it to investigate the stereoselective degradation behavior of herbicides in different soil types.

Analytical Chemistry: Due to its stable isotopic signature, it serves as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.

Mechanism of Action

Carfentrazone Ethyl-d5 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthetic pathway . This inhibition leads to the accumulation of peroxidative agents that disrupt cell membranes, causing chlorosis and necrosis in plants .

Comparison with Similar Compounds

Carfentrazone Ethyl-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:

Carfentrazone-ethyl: The non-deuterated form used widely as a herbicide.

Fenoxaprop-p-ethyl: Another herbicide used for controlling grass weeds.

Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.

These compounds share similar herbicidal properties but differ in their specific targets and degradation behaviors.

Properties

Molecular Formula |

C15H14Cl2F3N3O3 |

|---|---|

Molecular Weight |

417.2 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |

InChI |

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |

InChI Key |

MLKCGVHIFJBRCD-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)